Cas no 18542-45-5 (1-(2-Propynyloxy)naphthalene)
1-(2-Propynyloxy)naphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-(2-PROPYNYLOXY)NAPHTHALENE
- 1-prop-2-ynoxynaphthalene
- (1-naphthyloxy)methylacetylene
- 1-(prop-2-yn-1-yloxy)naphthalene
- 1-(Propargyloxy)naphthalene
- 1-prop-2-ynyloxynaphthalene
- 8-propargyloxynaphthalene
- NAPHTHALENE,1-(2-PROPYNYLOXY)
- 1-NAPHTHYL 2-PROPYNYL ETHER
- 1-(2-Propyn-1-yloxy)naphthalene
- NAPHTHALENE, 1-(2-PROPYNYLOXY)-
- 1propargyloxynaphthalene
- propargyl naphthyl ether
- naphthyl propargyl ether
- 1-propargyloxynaphthalene
- SQUJYDFTMPTTLT-UHFFFAOYSA-N
- FCH5641036
- P2227
- 18542-45-5
- DTXSID10171775
- CS-0158538
- BRN 2252429
- SCHEMBL2204213
- DB-201221
- 4W-0894
- MFCD03787730
- T71986
- 1-(prop-2-ynyloxy)naphthalene
- AB90395
- AKOS005091827
- 1-(2-Propynyloxy)naphthalene
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- MDL: MFCD03787730
- Inchi: 1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2
- InChI Key: SQUJYDFTMPTTLT-UHFFFAOYSA-N
- SMILES: O(CC#C)C1C=CC=C2C=CC=CC2=1
- BRN: 2252429
Computed Properties
- Exact Mass: 182.07300
- Monoisotopic Mass: 182.073165
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 9.2
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 75°C/1mmHg(lit.)
- Flash Point: 142.9±18.9 °C
- Refractive Index: 1.6200 to 1.6240
- PSA: 9.23000
- LogP: 2.85180
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-(2-Propynyloxy)naphthalene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(2-Propynyloxy)naphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2227-5G |
1-(2-Propynyloxy)naphthalene |
18542-45-5 | >95.0%(GC) | 5g |
¥990.00 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160716-1G |
1-(2-Propynyloxy)naphthalene |
18542-45-5 | 95% | 1g |
¥260.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160716-200mg |
1-(2-Propynyloxy)naphthalene |
18542-45-5 | >95.0%(GC) | 200mg |
¥199.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160716-5G |
1-(2-Propynyloxy)naphthalene |
18542-45-5 | 95% | 5g |
¥1008.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2227-1G |
1-(2-Propynyloxy)naphthalene |
18542-45-5 | >95.0%(GC) | 1g |
¥260.00 | 2023-09-07 | |
| abcr | AB300124-1 g |
1-(2-Propynyloxy)naphthalene; . |
18542-45-5 | 1g |
€133.90 | 2023-04-26 | ||
| abcr | AB300124-5 g |
1-(2-Propynyloxy)naphthalene; . |
18542-45-5 | 5g |
€406.10 | 2023-04-26 | ||
| eNovation Chemicals LLC | D757127-5g |
1-prop-2-ynoxynaphthalene |
18542-45-5 | 95.0% | 5g |
$315 | 2024-06-07 | |
| Ambeed | A899216-100mg |
1-(2-Propynyloxy)naphthalene |
18542-45-5 | 95% GC | 100mg |
$22.0 | 2025-02-21 | |
| Ambeed | A899216-250mg |
1-(2-Propynyloxy)naphthalene |
18542-45-5 | 95% GC | 250mg |
$36.0 | 2025-02-21 |
1-(2-Propynyloxy)naphthalene Suppliers
1-(2-Propynyloxy)naphthalene Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-(2-Propynyloxy)naphthalene
Introduction to 1-(2-Propynyloxy)naphthalene (CAS No. 18542-45-5)
1-(2-Propynyloxy)naphthalene, with the chemical formula C12H10O, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic ether derivative has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both a naphthalene core and a propynyl ether moiety makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
The compound's molecular structure, featuring a rigid naphthalene ring linked to a propynyl group via an oxygen atom, offers unique electronic and steric characteristics. These features are particularly useful in designing molecules that interact with biological targets with high specificity. In recent years, the exploration of such structural motifs has led to promising developments in drug discovery, where the balance between lipophilicity and polarizability is crucial for optimal pharmacokinetic profiles.
One of the most compelling aspects of 1-(2-Propynyloxy)naphthalene is its role as a building block in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop derivatives with enhanced biological activity. For instance, modifications at the propynyl position have been explored to introduce additional functional groups, such as amides or thiols, which can further modulate the compound's interactions with biological receptors. These modifications have shown promise in preclinical studies for applications ranging from anti-inflammatory agents to potential treatments for neurological disorders.
Recent advancements in synthetic methodologies have also contributed to the growing interest in 1-(2-Propynyloxy)naphthalene. The development of more efficient coupling reactions, such as Buchwald-Hartwig amination and Sonogashira coupling, has enabled chemists to construct complex derivatives with greater precision. These techniques have not only improved yield but also allowed for the introduction of diverse functional groups, expanding the compound's utility in drug design.
The pharmaceutical industry has been particularly keen on exploring derivatives of 1-(2-Propynyloxy)naphthalene due to their potential as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and dysregulation of these pathways is implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the root causes of these conditions. The naphthalene core provides a scaffold that can be easily modified to achieve this selectivity, making 1-(2-Propynyloxy)naphthalene an attractive starting point for such investigations.
In addition to its applications in kinase inhibition, 1-(2-Propynyloxy)naphthalene has been investigated for its potential role in materials science. The compound's ability to form stable complexes with metal ions has led to studies on its use as a ligand in catalytic systems. These complexes exhibit interesting properties that could be exploited in organic synthesis and industrial processes. Furthermore, the luminescent properties of certain derivatives have sparked interest in their use as sensors or probes for detecting metal ions and other analytes.
The synthesis of 1-(2-Propynyloxy)naphthalene itself presents an intriguing challenge due to the need for precise control over regioselectivity and stereochemistry. Traditional methods often involve multi-step processes that require careful optimization. However, recent innovations have simplified these procedures, making it more feasible for laboratories to produce this compound on a larger scale. This accessibility has democratized its use among researchers worldwide, fostering further exploration of its applications.
The environmental impact of using 1-(2-Propynyloxy)naphthalene as an intermediate has also been considered by researchers. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with broader trends in sustainable chemistry, where minimizing the ecological footprint of chemical processes is paramount. By adopting such practices, the pharmaceutical industry can ensure that their research remains both effective and environmentally responsible.
In conclusion,1-(2-Propynyloxy)naphthalene (CAS No. 18542-45-5) represents a versatile and promising compound with significant implications across multiple domains of chemistry and medicine. Its unique structural features make it an invaluable tool for drug discovery, materials science, and catalysis. As research continues to uncover new applications and synthetic strategies,1-(2-Propynyloxy)naphthalene is poised to remain at the forefront of scientific innovation.
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